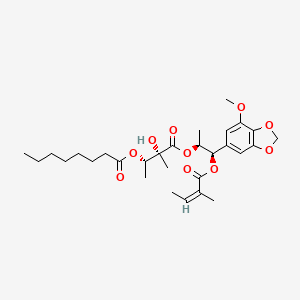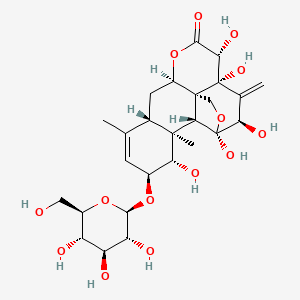
Neohelmanthicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohelmanthicin B is a phenylpropanoid compound isolated from the plant Thapsia garganica . This compound has garnered attention due to its cytotoxic properties against various cancer cell lines, including EL4, S180, and MCF7 . The molecular formula of this compound is C29H42O10, and it has a molecular weight of 550.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Neohelmanthicin B involves the extraction and purification from Thapsia garganica. The process includes harvesting the plant, followed by solvent extraction and chromatographic purification to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Neohelmanthicin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the phenylpropanoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Neohelmanthicin B has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylpropanoid chemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Neohelmanthicin B exerts its effects primarily through its cytotoxic properties. The compound targets cancer cells and induces cell death by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular metabolism and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thapsigargin: Another compound isolated from Thapsia garganica, known for its cytotoxic properties.
Helmanthicin: A related phenylpropanoid with similar biological activities.
Uniqueness
Neohelmanthicin B is unique due to its specific cytotoxic profile against certain cancer cell lines, which distinguishes it from other phenylpropanoids. Its molecular structure and specific interactions with cellular targets contribute to its distinct biological activities .
Propiedades
Fórmula molecular |
C29H42O10 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] octanoate |
InChI |
InChI=1S/C29H42O10/c1-8-10-11-12-13-14-24(30)38-20(5)29(6,33)28(32)37-19(4)25(39-27(31)18(3)9-2)21-15-22(34-7)26-23(16-21)35-17-36-26/h9,15-16,19-20,25,33H,8,10-14,17H2,1-7H3/b18-9-/t19-,20-,25-,29+/m0/s1 |
Clave InChI |
XUNRIPMOCLNINU-BOPPCVMBSA-N |
SMILES isomérico |
CCCCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
SMILES canónico |
CCCCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)





![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)


